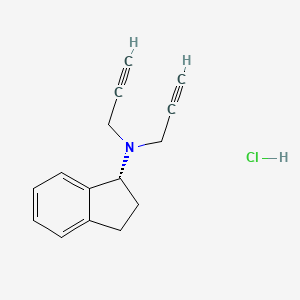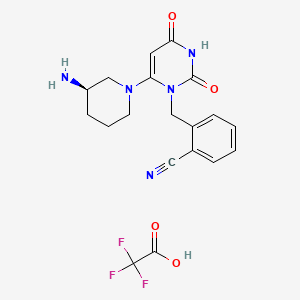![molecular formula C37H33EuN6NaO8 B13829103 sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium](/img/structure/B13829103.png)
sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium” is a complex chemical compound that includes europium, a rare earth element. Europium compounds are known for their luminescent properties and are widely used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of europium ions with a ligand that contains multiple pyridine and phenyl groups. The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the proper formation of the complex.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis in reactors where the europium ions are mixed with the ligand under controlled conditions. The product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The europium ion can be oxidized to different oxidation states.
Reduction: Reduction reactions can change the oxidation state of europium.
Substitution: Ligands in the compound can be substituted with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to control the pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce europium(III) complexes, while reduction could yield europium(II) complexes.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a luminescent probe to study various chemical reactions and processes.
Biology
In biology, it can be used as a fluorescent marker in imaging techniques to study cellular processes.
Medicine
In medicine, europium compounds are explored for their potential use in diagnostic imaging and as therapeutic agents.
Industry
Industrially, this compound is used in the manufacturing of phosphors for LED lights and display screens.
作用機序
The mechanism by which this compound exerts its effects is primarily through its luminescent properties. The europium ion can absorb energy and re-emit it as visible light, making it useful in various imaging and diagnostic applications. The molecular targets and pathways involved include interactions with specific proteins and cellular structures that can be visualized using fluorescence.
類似化合物との比較
Similar Compounds
- Europium(III) chloride
- Europium(III) nitrate
- Europium(III) oxide
Uniqueness
Compared to these similar compounds, “sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium” has a more complex ligand structure, which can provide unique luminescent properties and potentially more specific interactions in biological systems.
特性
分子式 |
C37H33EuN6NaO8 |
|---|---|
分子量 |
864.6 g/mol |
IUPAC名 |
sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium |
InChI |
InChI=1S/C37H34N6O8.Eu.Na/c38-27-13-11-24(12-14-27)23-7-9-25(10-8-23)26-15-32(30-5-1-3-28(39-30)17-42(19-34(44)45)20-35(46)47)41-33(16-26)31-6-2-4-29(40-31)18-43(21-36(48)49)22-37(50)51;;/h1-16H,17-22,38H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51);;/q;;+1/p-1 |
InChIキー |
BWLOMKKYJFEFQF-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC(=N3)CN(CC(=O)O)CC(=O)O)C4=CC=C(C=C4)C5=CC=C(C=C5)N)CN(CC(=O)O)CC(=O)[O-].[Na+].[Eu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde](/img/structure/B13829031.png)
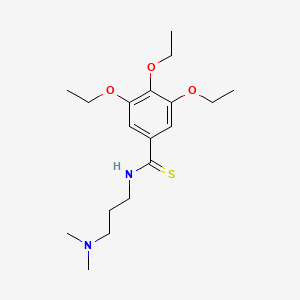
![2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol]](/img/structure/B13829064.png)
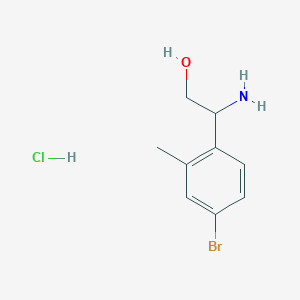
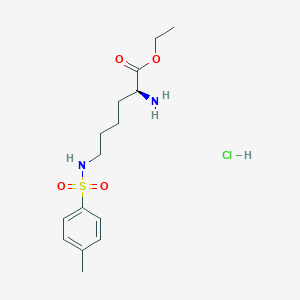
![1-[1-(2-Methylprop-2-enyl)pyrrolidin-2-yl]ethanone](/img/structure/B13829079.png)

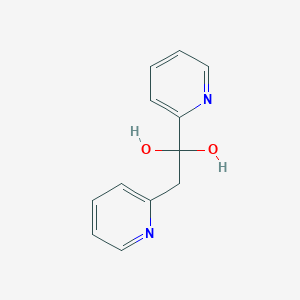
![Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate](/img/structure/B13829083.png)
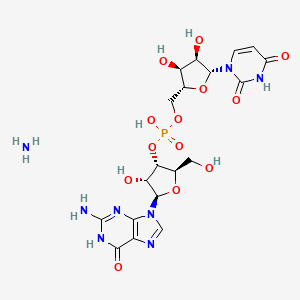
![1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13829095.png)
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,3S,4S,5S)-5-amino-4-hydroxy-3,5-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B13829097.png)
